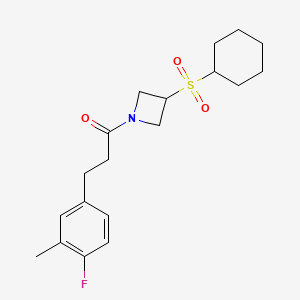
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, commonly known as CX-5461, is a small molecule inhibitor that has been identified as a promising anticancer drug. CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is overexpressed in cancer cells, leading to the inhibition of ribosomal RNA (rRNA) synthesis and ultimately cell death. The purpose of
Aplicaciones Científicas De Investigación
Transformation into Other Compounds
- The azetidinone structure, similar to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, can transform into other compounds. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidinone derivatives in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Antibacterial Properties
- Azetidinone derivatives have shown antibacterial properties. For instance, 7-azetidinylquinolones demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Antimicrobial Activity
- Several azetidinone-based compounds have been synthesized with demonstrated antimicrobial activity. This suggests potential for developing new antimicrobial agents using azetidinone frameworks (Mistry, K. R. Desai, & Nigam J. Desai, 2016).
Structural Studies
- The structure of azetidin-2-ones, including those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, has been explored. This indicates the ongoing interest in understanding the structural aspects of such compounds for various applications (Twamley, O’Boyle, & Meegan, 2020).
Potential in Antitumor and Antitubercular Activities
- Research into the synthesis of azetidinone analogues has also revealed their potential in antitumor and antitubercular activities. This opens up avenues for therapeutic applications in oncology and tuberculosis treatment (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYUVLNICNHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

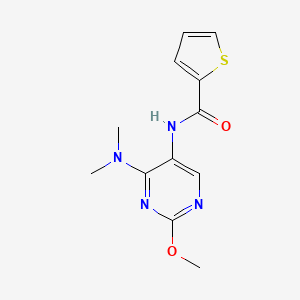
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)
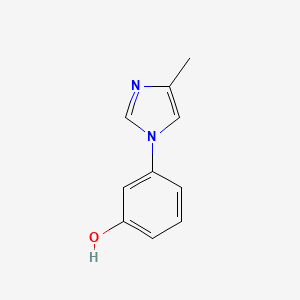

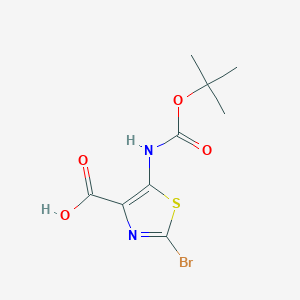
![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)
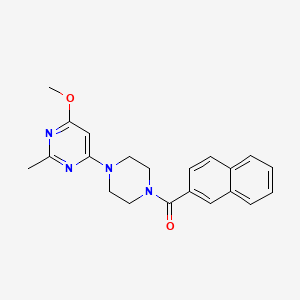
![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)
